molecular formula C14H23N3 B1320382 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine CAS No. 914349-67-0

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Cat. No.: B1320382
CAS No.: 914349-67-0
M. Wt: 233.35 g/mol
InChI Key: SAUDSDDZIRPWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C14H23N3. It is characterized by a benzylamine group attached to a piperazine ring, which is further substituted with an ethyl group. This compound appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine typically involves the reaction of 4-ethylpiperazine with benzyl bromide, followed by hydrogenation. This reaction is usually carried out in an anhydrous solvent like methanol, chloroform, or ether, using appropriate catalysts and conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological targets, influencing pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-ylmethyl)benzylamine
  • 4-(4-Ethylpiperazin-1-yl)butan-1-amine
  • 1-(4-Bromobenzyl)-4-methylpiperazine

Uniqueness

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring enhances its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUDSDDZIRPWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588116
Record name 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-67-0
Record name 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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